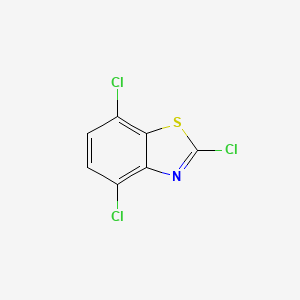

2,4,7-Trichloro-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Scaffolds in Heterocyclic Chemistry

Benzothiazoles, which feature a benzene (B151609) ring fused to a thiazole (B1198619) ring, are a class of heterocyclic compounds with profound importance in a multitude of scientific disciplines. mdpi.com The inherent structural rigidity and the presence of heteroatoms (nitrogen and sulfur) confer unique electronic and biological properties to this scaffold. jchr.org In medicinal chemistry, the benzothiazole nucleus is a privileged structure, found in a wide array of pharmacologically active agents with applications as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant drugs. jchr.org The versatility of the benzothiazole ring system allows for extensive functionalization at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity and pharmacokinetic profiles. jchr.org Beyond pharmaceuticals, benzothiazole derivatives are integral to the development of dyes, agricultural chemicals, and materials with specialized optical and electronic properties. mdpi.com

Rationale for Investigating Polyhalogenated Benzothiazole Derivatives

The introduction of multiple halogen atoms onto the benzothiazole scaffold, creating polyhalogenated derivatives, is a strategic approach to modulate the physicochemical and biological characteristics of the parent molecule. Halogenation, particularly with chlorine, can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The electron-withdrawing nature of chlorine atoms can alter the electron density of the aromatic system, influencing its reactivity and potential for intermolecular interactions, such as halogen bonding. nih.gov In the context of drug discovery, polyhalogenation can lead to enhanced potency and improved pharmacokinetic properties. For instance, the presence of chlorine atoms can block sites of metabolism, thereby increasing the compound's in vivo half-life. nih.gov Furthermore, the specific positioning of chlorine atoms on the benzothiazole ring can direct the synthesis of more complex molecules through selective substitution reactions. smolecule.com

Scope and Research Objectives for 2,4,7-Trichloro-1,3-benzothiazole Studies

While extensive research exists for the broader class of benzothiazoles, dedicated studies on this compound are not widely available in peer-reviewed literature. However, based on the known reactivity and utility of similar polyhalogenated heterocyclic compounds, the primary research objectives for investigating this specific molecule can be logically inferred.

A primary focus would likely be its utility as a synthetic intermediate. The three chlorine atoms at positions 2, 4, and 7 offer distinct reactivity profiles, potentially allowing for selective functionalization to create a library of novel benzothiazole derivatives. smolecule.com Research would aim to explore nucleophilic aromatic substitution reactions, where one or more chlorine atoms are displaced by various nucleophiles to introduce new functional groups and build molecular complexity.

Another key objective would be the evaluation of its biological activity. Given that many halogenated benzothiazoles exhibit potent antimicrobial and anticancer properties, it is plausible that this compound could serve as a lead compound for the development of new therapeutic agents. nih.govnih.gov Initial studies would likely involve screening the compound against a panel of bacterial, fungal, and cancer cell lines to identify any potential bioactivity.

Further research could also delve into its material science applications. The unique electronic properties imparted by the trichloro-substitution pattern might make it a candidate for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

It is important to note that without dedicated experimental studies, the specific properties and applications of this compound remain speculative. The following table summarizes the basic physicochemical properties of the compound, which are foundational to any future research endeavors.

| Property | Value |

| Molecular Formula | C₇H₂Cl₃NS |

| Molecular Weight | 238.52 g/mol |

| CAS Number | 898747-91-6 |

| Appearance | White Solid |

This data is compiled from chemical supplier databases and has not been independently verified through peer-reviewed research.

Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trichloro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNPRKIHOXFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365957 | |

| Record name | 2,4,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898747-91-6 | |

| Record name | 2,4,7-Trichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898747-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2,4,7 Trichloro 1,3 Benzothiazole

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Core

The benzothiazole ring system consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. The thiazole portion of the molecule is electron-withdrawing, which has a significant impact on the reactivity of the fused benzene ring. This deactivation makes electrophilic aromatic substitution (EAS) reactions on the available C5 and C6 positions of 2,4,7-Trichloro-1,3-benzothiazole challenging. The presence of three electron-withdrawing chlorine atoms further deactivates the benzene ring, rendering typical EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions highly unlikely under standard conditions.

Conversely, the electron-deficient nature of the aromatic system, in theory, makes it susceptible to nucleophilic aromatic substitution (SNAr) at the C-H positions. However, such reactions are rare and typically require strong nucleophiles and harsh conditions. To date, specific studies detailing either electrophilic or nucleophilic substitution at the C5 or C6 positions of this compound have not been reported in the literature.

C-H Functionalization of the Benzothiazole System

Direct C-H functionalization has emerged as a powerful tool in organic synthesis. For the benzothiazole system, studies have reported regioselective C-H functionalization, particularly at the C2 position. However, in this compound, the C2 position is substituted with a chlorine atom.

Research into the direct C-H functionalization of the remaining C5 and C6 positions on the benzene ring of this molecule is not currently available. The strong deactivating effects of the three chlorine atoms and the fused thiazole ring likely present a significant barrier to current C-H activation methodologies, which often favor more electron-rich or specifically directed positions.

Transformations Involving Halogen Substituents (Chlorine Atoms)

The three chlorine atoms at the 2, 4, and 7 positions are the most reactive sites for the derivatization of this compound. The differing electronic environments of these positions allow for selective transformations.

The chlorine atoms on the benzothiazole ring can be substituted by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chloro-substituents towards nucleophilic attack is influenced by the electron-withdrawing nature of the heterocyclic system. The chlorine at the 2-position is part of the thiazole ring and is generally the most reactive towards nucleophiles. This is analogous to the high reactivity of 2-halothiazoles. longdom.org The chlorine atoms at the 4- and 7-positions on the benzene ring are also activated towards SNAr, particularly the one at C4, which is ortho to the electron-withdrawing nitrogen atom of the thiazole ring.

Studies on related chlorothiazoles have shown that reactions with nucleophiles like sodium methoxide (B1231860) lead to substitution products. For instance, 2-chlorothiazole (B1198822) reacts with sodium methoxide to yield 2-methoxythiazole. longdom.org It is expected that this compound would react similarly, with initial substitution likely occurring at the C2 position.

| Substrate | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-nitrothiazole | Sodium methoxide | 2-Methoxy-5-nitrothiazole | Equimolar reactants | ~90% | longdom.org |

| 2-Chloropyrazine | Morpholine | 2-Morpholinopyrazine | KF, Water, 100 °C | High | researchgate.net |

| 4,7-Dichloroquinoline | Morpholine | 7-Chloro-4-morpholinoquinoline | Morpholine (solvent), 120 °C, 12 h | 85% | mdpi.com |

The chlorinated positions of this compound are prime candidates for functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

The key to successful derivatization lies in the selective activation of one C-Cl bond over the others. In heteroaryl halides, the order of reactivity is typically C-I > C-Br > C-Cl. For mixed di- or tri-halogenated substrates, regioselectivity can be controlled by the choice of catalyst, ligand, and reaction conditions. rsc.org For this compound, the C-Cl bond at the 2-position is generally the most labile, followed by the C4 and C7 positions, due to the electronic influence of the thiazole ring.

Suzuki-Miyaura Coupling: This reaction would involve coupling with boronic acids or their esters to form aryl- or vinyl-substituted benzothiazoles. Studies on di- and tri-chloro-heterocycles have demonstrated that selective, stepwise couplings are feasible. For example, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) can be controlled to give mono- or di-arylated products by adjusting the temperature. nih.gov A similar strategy could be applied to this compound. Ligand-free Suzuki couplings have also been developed for sterically hindered benzothiazoles, a method that could prove useful for this substrate. nih.gov

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O/MeOH | Room Temp (mono-substitution) | Variable | nih.gov |

| 2'-Bromo-2-aryl benzothiazole | Boronic acid derivatives | Pd2(dba)3 (ligand-free) | Na2CO3 | Dioxane/Water | Reflux, 4 h | up to 99% | nih.gov |

| Heteroaryl Chlorides | Potassium Alkyltrifluoroborates | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 °C | Good to Excellent | researchgate.net |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the chlorinated positions with primary or secondary amines. The development of specialized phosphine (B1218219) ligands has made the amination of even unreactive aryl chlorides possible. cmu.edu For electron-rich N-heterocycles like 2-aminothiazoles, specific catalyst systems have been developed to achieve efficient N-arylation. nih.gov It is anticipated that the C-Cl bonds of this compound could be sequentially aminated, likely starting at the C2 position.

Ring-Opening and Rearrangement Reactions of the 1,3-Benzothiazole Nucleus

The benzothiazole ring is generally stable. However, under specific conditions, ring-opening reactions can occur. For example, some nitro-substituted benzothiazoles have been shown to undergo ring-opening upon treatment with strong nucleophiles like sodium methoxide in DMSO. longdom.org This reactivity is highly dependent on the substitution pattern of the benzothiazole ring.

An oxidative ring-opening of benzothiazole derivatives to form acylamidobenzene sulfonate esters has also been reported, proceeding via thiazole ring opening followed by thiol oxidation. To date, there are no specific studies documenting ring-opening or rearrangement reactions for this compound. The presence of the three chlorine atoms may influence the stability of the heterocyclic core, but this remains an area for future investigation.

Advanced Spectroscopic and Structural Characterization of 2,4,7 Trichloro 1,3 Benzothiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For 2,4,7-trichloro-1,3-benzothiazole, a combination of one- and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the benzene (B151609) ring, which leaves only two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the heterocyclic benzothiazole (B30560) ring system.

The two remaining protons on the benzene ring, at positions 5 and 6, would likely appear as an AX or a closely coupled AB spin system, depending on the difference in their chemical shifts. The chlorine atoms at positions 4 and 7 will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) than in unsubstituted benzothiazole. The proton at the 2-position of the benzothiazole ring will appear as a singlet, with its chemical shift influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.2 | s (singlet) | - |

| H-5 | 7.6 - 8.0 | d (doublet) | 8.0 - 9.0 |

| H-6 | 7.4 - 7.8 | d (doublet) | 8.0 - 9.0 |

Note: These are predicted values based on the analysis of related chlorinated benzothiazole structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, seven distinct carbon signals are expected. The chemical shifts of the carbon atoms are significantly affected by the attached chlorine atoms and the heteroatoms in the thiazole (B1198619) ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 160 |

| C-3a | 130 - 140 |

| C-4 | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 120 - 130 |

| C-7 | 130 - 140 |

| C-7a | 145 - 155 |

Note: These are predicted values based on the analysis of related chlorinated benzothiazole structures and general substituent effects. Actual experimental values may vary.

While ¹H and ¹³C are the most commonly observed nuclei in NMR, the presence of chlorine in this compound opens the possibility of using ³⁵Cl and ³⁷Cl NMR. However, chlorine nuclei are quadrupolar, which leads to very broad signals, making them difficult to observe with standard NMR techniques. The information gained from chlorine NMR is often limited for organic molecules. In some cases, the effect of chlorine on the relaxation times of neighboring carbon atoms can be indirectly observed.

More relevant would be ¹⁵N NMR, which could provide information about the electronic environment of the nitrogen atom in the thiazole ring. nih.gov Due to the low natural abundance of ¹⁵N, this would likely require an isotopically enriched sample or specialized long-range correlation techniques. nih.gov

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would show a correlation between the protons at positions 5 and 6, confirming their adjacent relationship on the benzene ring. sdsu.edugithub.ioyoutube.comresearchgate.netwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edugithub.ioyoutube.comwalisongo.ac.id It would definitively link the proton signals for H-2, H-5, and H-6 to their corresponding carbon atoms (C-2, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edugithub.ioyoutube.comwalisongo.ac.id For this compound, HMBC would be instrumental in confirming the positions of the chlorine atoms by observing long-range correlations from the remaining protons to the quaternary, chlorine-substituted carbons. For instance, H-5 would be expected to show correlations to C-3a, C-4, and C-7. H-6 would show correlations to C-4, C-7a, and C-5. The H-2 proton would show correlations to C-3a and C-7a.

Vibrational Spectroscopy (FT-IR and Raman)

The FT-IR and Raman spectra of this compound would be dominated by vibrations associated with the benzothiazole core and the carbon-chlorine bonds.

C-H Stretching : The aromatic C-H stretching vibrations for the protons at positions 5 and 6 would appear in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching : The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the benzene ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net These bands are often strong in both IR and Raman spectra.

C-N and C-S Stretching : Vibrations involving the C-N and C-S bonds of the thiazole ring would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

C-Cl Stretching : The characteristic C-Cl stretching vibrations are expected in the range of 600-800 cm⁻¹. The presence of three C-Cl bonds would likely result in multiple strong absorptions in this region of the IR spectrum.

Out-of-Plane Bending : The C-H out-of-plane bending vibrations, which are often sensitive to the substitution pattern on the benzene ring, would appear in the 800-900 cm⁻¹ region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Medium |

| C=N Stretch | 1550 - 1600 | Strong | Medium |

| Aromatic C=C Stretch | 1400 - 1500 | Strong | Strong |

| C-N Stretch | 1200 - 1300 | Medium | Weak |

| C-S Stretch | 1000 - 1100 | Medium | Medium |

| C-H Out-of-Plane Bend | 800 - 900 | Strong | Weak |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Note: These are predicted frequency ranges based on the analysis of related chlorinated and benzothiazole compounds. Actual experimental values may vary.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of molecules. For benzothiazole derivatives, theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict vibrational frequencies and assist in the assignment of experimental spectra. mdpi.comresearchgate.net

In the study of related heterocyclic compounds, computational methods have been used to identify stable conformers by systematically varying dihedral angles and calculating the potential energy surface. mdpi.comnih.gov For instance, in a study of chloroacetyl isocyanate, two stable conformers, cis-cis and gauche-cis, were predicted to coexist with comparable stability. nih.gov The calculated vibrational wavenumbers for each conformer can then be compared with experimental IR and Raman spectra to confirm their presence in an equilibrium mixture. nih.govnih.gov

For benzothiazole derivatives, characteristic vibrational modes can be assigned to specific functional groups. The C–H stretching vibrations in the aromatic rings typically appear in the 3100–3000 cm⁻¹ region. mdpi.com Other key vibrations include those associated with the carbon-carbon bonds within the phenyl and benzo rings, as well as vibrations involving the heteroatoms. mdpi.com Although specific experimental vibrational data for this compound is not detailed in the provided results, the general approach involves comparing theoretically predicted spectra for different possible conformers with experimentally recorded IR and Raman data to understand its conformational preferences.

X-ray Diffraction Studies for Solid-State Structure

Single crystal X-ray diffraction is the gold standard for determining the precise molecular geometry. This technique allows for the accurate measurement of bond lengths and angles, which can then be compared to average values from large structural databases or theoretical calculations. illinoisstate.edursc.org For example, in the analysis of other heterocyclic structures, X-ray diffraction has revealed key geometric parameters and how they can be influenced by substituents or crystal packing forces. mdpi.com

While specific crystallographic data for this compound was not found, the general methodology would involve growing a suitable single crystal, collecting diffraction data, and refining the crystal structure. The resulting data would be presented in a table detailing atomic coordinates, bond lengths, and bond angles. This information is crucial for understanding the intrinsic geometry of the molecule in the solid state.

Table 1: Representative Bond Lengths and Angles for Benzothiazole Derivatives (Illustrative)

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Lengths | C-S | 1.74 | Bond Angles | C-S-C | 86.5 |

| C-N | 1.37 | C-N-C | 109.2 | ||

| C=N | 1.30 | S-C-N | 115.0 | ||

| C-Cl | 1.73 |

Note: This table is illustrative and based on general values for related structures. Actual values for this compound would require experimental determination.

In the solid state, molecules are held together by a variety of intermolecular forces, which dictate the crystal packing. For halogenated compounds like this compound, halogen bonding can be a significant directional interaction. Halogen bonding occurs when a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. rsc.org

Studies on other halogen-bonded co-crystals have shown that the strength and geometry of these interactions can vary, with some being comparable in strength to hydrogen bonds. rsc.org The analysis of the crystal structure of this compound would involve identifying short contacts between chlorine atoms and electron-donating atoms on neighboring molecules. These interactions, along with other non-covalent forces like π-π stacking, would be crucial in understanding the supramolecular assembly of the compound in its crystalline form. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule and the transitions between different electronic states.

The UV-Visible absorption spectrum of a molecule reveals the wavelengths of light it absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher one. For aromatic and heterocyclic compounds, these transitions are typically of the π → π* and n → π* type. youtube.comuobasrah.edu.iq

Benzothiazole derivatives generally exhibit characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the benzothiazole core and the polarity of the solvent. mdpi.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict the electronic transitions and assign the observed absorption bands. mdpi.commdpi.com The main absorption bands in compounds like this compound would be expected to arise from π → π* transitions within the conjugated benzothiazole ring system. The chlorine substituents may cause a shift in the absorption maxima compared to the unsubstituted parent compound. uobasrah.edu.iq

Table 2: Typical Electronic Transitions in Benzothiazole Derivatives

| Transition Type | Wavelength Range (nm) | Description |

| π → π | 250-350 | High-intensity absorption corresponding to the promotion of an electron from a π bonding orbital to a π antibonding orbital. |

| n → π | >300 | Lower intensity absorption involving the promotion of a non-bonding electron (e.g., from sulfur or nitrogen) to a π antibonding orbital. youtube.com |

Following absorption of light, an excited molecule can relax back to its ground state through radiative pathways, such as fluorescence and phosphorescence. Benzothiazole and its derivatives are known to be fluorescent, and their emission properties are often sensitive to the molecular environment. nih.gov

The photophysical properties, including fluorescence quantum yield and lifetime, are influenced by factors such as the nature of the substituents and the polarity of the solvent. rsc.org For instance, in some donor-acceptor benzothiadiazole systems, an internal charge transfer (ICT) state can be formed upon excitation, leading to a large Stokes shift (the difference in wavelength between the absorption and emission maxima). rsc.org While specific fluorescence and phosphorescence data for this compound are not available in the provided search results, it is expected to exhibit emission from an excited state derived from its π-conjugated system. The heavy chlorine atoms could potentially enhance intersystem crossing, possibly leading to observable phosphorescence. A comprehensive study would involve measuring its emission spectra, quantum yields, and lifetimes in various solvents to fully characterize its photophysical behavior.

Computational Chemistry and Theoretical Investigations of 2,4,7 Trichloro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict and analyze molecular properties with high accuracy. For a molecule like 2,4,7-Trichloro-1,3-benzothiazole, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-31+G(d,p), is a common level of theory for such investigations on benzothiazole (B30560) derivatives. scirp.orgnih.gov

Geometry Optimization and Molecular Conformations

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. proteobiojournal.com This process systematically alters the bond lengths, bond angles, and dihedral angles of the this compound structure to find the configuration with the minimum potential energy. proteobiojournal.com

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-S1 | 1.76 | C4-C3-S1 | 128.8 |

| C2-N1 | 1.38 | C1-S1-C3 | 89.5 |

| C7-Cl3 | 1.74 | C5-C4-Cl1 | 119.5 |

| C4-Cl1 | 1.73 | C8-C7-Cl3 | 120.1 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only and does not represent actual calculated data.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). proteobiojournal.com

On an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom and the sulfur atom due to their lone pairs of electrons, identifying them as potential sites for interaction with electrophiles. The areas around the hydrogen and chlorine-substituted carbon atoms would likely exhibit positive potential.

Theoretical Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated shifts for this compound would help in the assignment of experimental NMR signals to specific atoms in the molecule.

IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. epstem.net Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the chemical bonds. These theoretical frequencies for this compound would be compared to an experimental IR spectrum to identify characteristic functional groups and confirm the structure.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. scirp.org This method calculates the energies of electronic transitions, primarily the HOMO → LUMO transition, which corresponds to the maximum absorption wavelength (λmax). scirp.org This provides insight into the molecule's color and electronic behavior.

Reactivity Descriptors and Quantum Chemical Indices

Beyond FMOs, several quantum chemical indices derived from DFT calculations can quantify a molecule's reactivity.

Fukui Functions for Site Selectivity and Reactivity Prediction

Fukui functions are powerful reactivity descriptors that indicate the most reactive sites within a molecule. They measure the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in predicting the selectivity for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui function analysis would identify which specific atoms are most susceptible to attack:

f(r)⁺: Indicates the site for nucleophilic attack (where an electron is best accepted).

f(r)⁻: Indicates the site for electrophilic attack (where an electron is most easily donated).

f(r)⁰: Indicates the site for radical attack.

This analysis provides a more detailed picture of local reactivity than MEP maps alone and would be crucial for predicting the regioselectivity of its chemical reactions.

No Publicly Available Research Found for this compound

Following a comprehensive and targeted search for scientific literature and data, it has been determined that there is no publicly available research on the computational chemistry and theoretical investigations of the specific chemical compound This compound .

Despite extensive queries aimed at uncovering information regarding its global reactivity parameters, molecular dynamics simulations, and Quantitative Structure-Property Relationship (QSPR) modeling, no dedicated studies for this particular molecule could be identified. The scientific databases and scholarly search engines reviewed did not yield any papers or datasets pertaining to the requested computational analyses.

Therefore, the detailed, informative, and scientifically accurate content required to populate the sections and subsections of the requested article, including data tables on its chemical hardness, softness, electrophilicity index, conformational dynamics, and adsorption mechanisms, does not appear to exist in the public domain.

Without any foundational research on "this compound," it is not possible to generate the requested article while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound. Any attempt to do so would involve speculation or the use of data from unrelated compounds, which would violate the core instructions of the request.

Research Applications and Fundamental Studies Based on 2,4,7 Trichloro 1,3 Benzothiazole Scaffolds

Role in Organic Electronics and Optoelectronic Materials Research

The benzothiazole (B30560) moiety is a well-established electron-acceptor unit in the design of organic electronic materials. The incorporation of electron-withdrawing chlorine atoms at the 2, 4, and 7 positions is expected to further amplify this acceptor strength, making the 2,4,7-Trichloro-1,3-benzothiazole scaffold a subject of significant interest for creating high-performance organic semiconductors.

The performance of organic semiconductors is fundamentally linked to their ability to transport charge carriers (electrons and holes). While direct studies on this compound are limited, research on analogous benzothiazole derivatives provides insight into its potential. Benzothiazole-based materials are recognized for their applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.net The charge transport characteristics are fine-tuned by modifying the molecular structure, for instance, by introducing electron-donating or electron-withdrawing groups. researchgate.net

The strong electron-accepting nature of the benzothiazole core is known to facilitate efficient π-stacking, which is crucial for good charge carrier mobility in thin-film devices. rsc.org The introduction of multiple chlorine atoms, as in this compound, would lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), potentially enhancing electron transport (n-type) properties. Theoretical calculations and experimental measurements on related systems help in understanding key parameters like electron affinity, ionization potential, and reorganization energies, which are critical for predicting charge transport behavior. researchgate.net

Donor-acceptor (D-A) architectures are a cornerstone of modern organic electronics, enabling the tuning of optical and electronic properties for specific applications. In this design, an electron-rich donor unit is covalently linked to an electron-poor acceptor unit. researchgate.net This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is key to the function of many optoelectronic devices. uclm.es

The 2,1,3-benzothiadiazole (B189464) (a structural isomer of benzothiazole) and its derivatives are widely used as strong acceptor units in D-A molecules and polymers. rsc.orgresearchgate.net Their strong electron-withdrawing ability generally improves the electronic properties of the resulting materials. researchgate.net The this compound scaffold, with its pronounced electron-deficient character, is an excellent candidate for the acceptor component in D-A systems. By pairing it with various electron-donating moieties (like carbazole (B46965) or N,N-dimethylaniline), researchers can synthesize materials with tailored HOMO-LUMO energy gaps, influencing their absorption spectra and emission colors. researchgate.net The synthesis of such D-A molecules often involves cross-coupling reactions like the Suzuki or Sonogashira reactions. researchgate.net

| Parameter | Donor Unit Example | Acceptor Unit | Effect of D-A Architecture | Potential Application |

| Energy Gap | Carbazole | 2,1,3-Benzothiadiazole | Tunable HOMO-LUMO gap | Organic Photovoltaics (OPVs) |

| Charge Transfer | N,N-dimethylaniline | 2,1,3-Benzothiadiazole | Intramolecular Charge Transfer (ICT) | Nonlinear Optics |

| Emission | Thiophene | Alkoxy-benzothiadiazole | Controlled fluorescence spectrum | Organic Light-Emitting Diodes (OLEDs) |

| Mobility | Bithiophene | Alkoxy-benzothiadiazole | Enhanced charge carrier mobility (0.67 cm² V⁻¹ s⁻¹) rsc.org | Organic Field-Effect Transistors (OFETs) |

This table presents data based on research on benzothiadiazole derivatives, which are structurally related to benzothiazoles and serve as a model for the expected behavior of this compound-based systems.

The fundamental properties of D-A materials based on benzothiazole scaffolds make them highly relevant for OLEDs and organic photovoltaic (OPV) cells.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, the goal is to achieve efficient conversion of electrical energy into light. The tunable emission properties of D-A compounds are critical. By carefully selecting the donor and acceptor units, materials that emit light across the visible spectrum can be created. researchgate.net The high electron affinity of the benzothiazole core can also be used to design materials that function as electron-transport or emissive-layer components in the OLED device stack. researchgate.net

Organic Photovoltaic (OPV) Cells: In OPVs, D-A systems form the photoactive layer where sunlight is absorbed to generate charge carriers. google.com An effective D-A pair must have appropriate energy level alignment to ensure efficient dissociation of excitons (electron-hole pairs) at the donor-acceptor interface. The strong acceptor nature of this compound would promote a large energy offset with a suitable donor polymer, facilitating charge separation and potentially leading to higher device efficiency.

Ligand Chemistry in Coordination and Catalysis

The benzothiazole ring system contains a nitrogen atom that can act as a Lewis base, enabling it to coordinate with metal ions. This property allows for the development of a rich field of coordination chemistry, where benzothiazole-based molecules serve as ligands to create complex metal-containing structures.

The this compound molecule itself can be considered a starting point for more complex ligand synthesis. The chlorine atoms on the benzothiazole ring are potential reaction sites for nucleophilic substitution reactions. smolecule.com This allows for the attachment of other functional groups, transforming the simple scaffold into a multidentate ligand capable of forming stable complexes with metal centers. For example, reacting the chlorinated scaffold with amines or thiols could yield new ligands with additional nitrogen or sulfur donor atoms. smolecule.com

Another synthetic route involves building the benzothiazole ring from precursors already containing coordinating groups. For instance, ligands have been synthesized by reacting 2-(2-aminophenyl) benzothiazole with aldehydes to create imine-based ligands. biointerfaceresearch.com This demonstrates how the core benzothiazole structure can be integrated into larger, more complex chelating systems.

Benzothiazole-derived ligands have been shown to form stable complexes with a variety of transition metals, including cobalt (Co), ruthenium (Ru), and zinc (Zn). biointerfaceresearch.comresearchgate.net The nitrogen atom of the thiazole (B1198619) ring is a primary coordination site. mdpi.com In complexes, these ligands can dictate the geometry around the metal center, leading to structures such as octahedral complexes. biointerfaceresearch.com

The resulting metal complexes can exhibit interesting properties and assemble into larger supramolecular structures. For example, π-π stacking interactions between the aromatic benzothiazole rings of adjacent complexes can lead to the formation of ordered crystalline arrays. researchgate.net These non-covalent interactions are crucial in the field of crystal engineering, where the goal is to design solids with specific structures and properties. The study of complexes involving 4-amino-2,1,3-benzothiadiazole has shown that coordination can occur through different nitrogen atoms, and the resulting complexes can form infinite alternating π-stacks in the solid state. researchgate.net

| Metal Center | Ligand Type | Coordination Mode | Resulting Structure | Reference |

| Co(III) | Imine-based benzothiazole | N, O donors | Octahedral complex | biointerfaceresearch.com |

| Ru(III) | Imine-based benzothiazole | N, O donors | Octahedral complex | biointerfaceresearch.com |

| Zn(II) | 4-Amino-2,1,3-benzothiadiazole | N donor (amino group) | 2:1 ligand-to-metal complex | researchgate.net |

| Cu(II) | Sulfathiazole (thiazole derivative) | N, O, S donors | Monodentate coordination | mdpi.com |

This table summarizes coordination behavior observed with various benzothiazole and related benzothiadiazole ligands, illustrating the potential for ligands derived from this compound.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

The initial scope of inquiry aimed to explore the use of this compound scaffolds in research, with a particular focus on mechanistic studies of ligand influence on catalytic reactions. However, no specific studies detailing the catalytic applications of this compound were identified.

Furthermore, the investigation into its role as a corrosion inhibitor, while a more common application for benzothiazole derivatives, also yielded no specific data for the 2,4,7-trichloro substituted variant. The intended analysis was to cover:

Adsorption Mechanisms on Metal Surfaces: While general studies on other benzothiazole derivatives on mild steel and iron are available, specific research on the adsorption behavior of this compound is absent.

Theoretical Modeling: There is a lack of specific Density Functional Theory (DFT) or Monte Carlo simulation studies that model the interaction between this compound and metal surfaces.

Influence of Chlorine Substituents: Although the influence of chloro-substituents on the corrosion inhibition properties of other organic molecules has been studied, a targeted analysis of the energetic effects of the 2,4,7-trichloro substitution pattern on the benzothiazole core is not present in the available literature.

Environmental Fate and Degradation Pathways of 2,4,7 Trichloro 1,3 Benzothiazole

Photolytic Degradation Mechanisms Under Simulated Environmental Conditions

The photolytic degradation of 2,4,7-Trichloro-1,3-benzothiazole under simulated environmental conditions is not well-documented. However, studies on other chlorinated aromatic compounds and benzothiazoles suggest that it may be susceptible to photodegradation. For instance, the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) undergoes photodecomposition, although this is considered a minor degradation pathway compared to microbial metabolism. researchgate.netinvasive.org The rate and products of photolysis are influenced by factors such as pH, the presence of dissolved organic matter, and the intensity and wavelength of light. nih.govjuniperpublishers.com For example, the photolytic half-life of triclosan (B1682465), a chlorinated phenolic compound, is short under continuous artificial light irradiation. researchgate.net The presence of photosensitizers in natural waters can also accelerate the degradation process. It is plausible that the chlorine substituents on the benzene (B151609) ring of this compound could be susceptible to reductive dechlorination under UV irradiation, a process observed in the degradation of other halogenated compounds. nih.gov

Biodegradation Pathways and Microbial Transformation Processes

The biodegradation of this compound has not been specifically detailed in the available literature. However, research on the microbial degradation of other benzothiazoles and chlorinated compounds provides insights into potential pathways.

Microbial degradation is a major route for the breakdown of many organic pollutants, including some benzothiazoles. epa.govmdpi.com Bacterial strains, particularly from the genus Rhodococcus, have been shown to degrade benzothiazole (B30560) and its derivatives. epa.gov The typical biodegradation pathway for benzothiazole involves an initial hydroxylation to form 2-hydroxybenzothiazole (B105590), followed by further hydroxylation and cleavage of the benzene ring. epa.gov

For chlorinated aromatic compounds, biodegradation can proceed via several mechanisms. researchgate.net A critical step is the cleavage of the carbon-halogen bond. researchgate.net In aerobic environments, this can occur through the action of oxygenase enzymes, which hydroxylate the aromatic ring and can lead to the removal of chlorine atoms. researchgate.net In anaerobic conditions, reductive dechlorination is a more common pathway, where the chlorine substituent is replaced by a hydrogen atom. researchgate.net Given the presence of three chlorine atoms, the complete mineralization of this compound would likely require a consortium of microorganisms with diverse metabolic capabilities. Some bacteria can utilize chlorinated compounds as their sole source of carbon and energy. researchgate.net For example, a microbial consortium has been shown to efficiently degrade 2,4,6-trichlorophenol (B30397) under aerobic conditions, leading to its complete mineralization. researchgate.net

Chemical Oxidation and Hydrolytic Stability Studies in Aqueous Environments

Specific studies on the chemical oxidation and hydrolytic stability of this compound are scarce. However, the general behavior of benzothiazoles and chlorinated aromatics in aqueous environments can be considered.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound depends on its chemical structure and the pH of the environment. For example, the herbicide 2,4-D is relatively stable to hydrolysis, with its rate being pH-dependent. juniperpublishers.com Given the aromatic nature and the presence of the stable thiazole (B1198619) ring, this compound is likely to be hydrolytically stable under typical environmental pH conditions. researchgate.net

Chemical oxidation processes, such as those involving hydroxyl radicals (•OH), can be effective in degrading persistent organic pollutants. These radicals are highly reactive and can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. nih.gov Advanced oxidation processes (AOPs), which generate these radicals, are used in water treatment to degrade a wide range of contaminants. researchgate.net The chlorine atoms on the benzothiazole ring would influence the sites of radical attack and the subsequent degradation pathway. Chlorination, another chemical oxidation process used in water treatment, has been shown to degrade some benzothiazole derivatives, leading to the formation of various transformation products. nih.gov

Identification and Characterization of Transformation Products in Environmental Matrices

There is no specific information available on the identified transformation products of this compound in environmental matrices. The identification of such products is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound. nih.gov

Based on the degradation pathways of similar compounds, several types of transformation products could be anticipated. Photodegradation could lead to dechlorinated and hydroxylated derivatives. researchgate.net For instance, the photolysis of triclosan produces chlorinated phenols and other products. researchgate.net Microbial degradation of chlorinated aromatic compounds often results in the formation of chlorocatechols as intermediates before the aromatic ring is cleaved. researchgate.net The biodegradation of benzothiazole itself is known to produce 2-hydroxybenzothiazole and its dihydroxy derivative. epa.gov Therefore, it is plausible that the degradation of this compound could result in a variety of chlorinated and hydroxylated benzothiazole and catechol derivatives. The exact nature of these products would depend on the specific degradation conditions.

Research into Environmental Persistence and Potential Remediation Strategies

The environmental persistence of this compound is not well-defined in the scientific literature. Persistence is influenced by a compound's resistance to various degradation processes. juniperpublishers.com Given the general stability of the benzothiazole ring and the presence of multiple chlorine substituents, which can increase resistance to biodegradation, it is possible that this compound could be persistent in the environment. who.int

Research into remediation strategies for this specific compound is also lacking. However, a range of technologies are available for the remediation of sites contaminated with other persistent organic pollutants. juniperpublishers.comsci-hub.se These can be broadly categorized as physicochemical and biological methods.

Physicochemical Remediation:

Advanced Oxidation Processes (AOPs): As mentioned earlier, AOPs that generate highly reactive hydroxyl radicals can be effective in degrading persistent organic pollutants. researchgate.net

Adsorption: Activated carbon and other sorbents can be used to remove organic contaminants from water.

Soil Washing: This technique uses water or a washing solution to remove contaminants from soil. epa.gov

Thermal Desorption: Heat is used to volatilize contaminants from soil, which are then captured and treated.

Biological Remediation (Bioremediation):

Biostimulation: This involves the addition of nutrients and oxygen to stimulate the activity of indigenous microorganisms capable of degrading the contaminant.

Bioaugmentation: This involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site. itrcweb.org Fungi have also been shown to be effective in the bioremediation of soils contaminated with chlorinated phenols. sci-hub.se

The selection of an appropriate remediation strategy would depend on the specific characteristics of the contaminated site, including the concentration of the contaminant, the type of environmental matrix (soil, water, or sediment), and the presence of other pollutants. itrcweb.org

Future Directions and Emerging Research Avenues for 2,4,7 Trichloro 1,3 Benzothiazole

Development of Novel Synthetic Strategies for Regioselective Functionalization

The functionalization of the benzothiazole (B30560) core is a critical step in harnessing its potential. For 2,4,7-Trichloro-1,3-benzothiazole, the development of synthetic strategies that allow for precise, position-selective introduction of new functional groups is paramount. Future research will likely focus on overcoming the challenges posed by the electron-withdrawing nature and steric hindrance of the three chlorine atoms.

Emerging strategies such as transition-metal-catalyzed C-H activation are promising avenues. nih.govnih.govacs.org Ruthenium(II)-catalyzed ortho-amidation, for instance, has been shown to be effective for 2-aryl benzothiazoles and could potentially be adapted for the C-5 or C-6 positions of the trichloro-scaffold, depending on the directing group at the C-2 position. acs.org Similarly, palladium-catalyzed decarbonylative C-H difluoromethylation could offer a pathway to introduce fluorinated alkyl groups, which are highly sought after in medicinal chemistry. acs.org

The regioselectivity of these reactions on the 2,4,7-trichloro-substituted ring will be a key area of investigation. The chlorine atoms at positions 4 and 7 will likely direct incoming electrophiles and metallation to the C-5 and C-6 positions. Conversely, functionalization at the C-2 position remains a versatile handle for introducing diversity. nih.govmdpi.com Research into catalyst systems that can override the inherent electronic biases of the substrate will be crucial for achieving comprehensive functionalization.

Table 1: Potential Regioselective Functionalization Strategies for this compound

| Reaction Type | Reagent/Catalyst System | Target Position | Potential Outcome |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | C-5 / C-6 | Introduction of aryl groups for materials or biological applications. |

| C-H Amidation | Ru(II) catalyst, Acyl Azide | C-5 / C-6 | Synthesis of novel amides with potential biological activity. acs.org |

| Borylation | Ir-catalyst, B₂pin₂ | C-5 / C-6 | Formation of a versatile boronate ester for subsequent cross-coupling reactions. nih.gov |

| Nitration | HNO₃/H₂SO₄ | C-5 / C-6 | Introduction of a nitro group, a precursor for an amino group. |

Exploration of Advanced Materials Science Applications Beyond Current Paradigms

Benzothiazole-based compounds have already demonstrated their utility in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgox.ac.uk The introduction of three chlorine atoms in this compound is expected to significantly alter its electronic properties, making it an intriguing building block for new advanced materials.

The electron-withdrawing nature of the chlorine atoms will lower the HOMO and LUMO energy levels of the molecule. nih.gov This property is highly desirable for creating electron-acceptor materials for use in OPVs. sioc-journal.cn Future research could involve the synthesis of donor-acceptor polymers incorporating the this compound unit to explore their performance in solar cells. rsc.org

Furthermore, the rigid, planar structure of the benzothiazole core, combined with the potential for intermolecular interactions involving the chlorine atoms (e.g., halogen bonding), could lead to materials with high charge carrier mobility. This makes it a candidate for applications in OFETs and other organic electronic devices. The exploration of its use in the development of novel conductive polymers, electroluminescent materials, and chemical sensors represents a significant area for future investigation.

In-depth Mechanistic Studies of Chemical Reactions and Intermolecular Interactions

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing synthetic routes and predicting its behavior. The strong inductive and mesomeric effects of the three chlorine substituents will have a profound impact on the reactivity of both the benzene (B151609) and thiazole (B1198619) rings.

Computational methods, such as Density Functional Theory (DFT), will be invaluable in elucidating these mechanisms. researchgate.net Such studies can model reaction pathways, identify transition states, and predict the regioselectivity of various transformations, providing insights that are difficult to obtain through experimentation alone. For example, DFT calculations can help understand how the chlorine atoms affect the stability of intermediates in C-H activation cycles or electrophilic substitution reactions. nih.govresearchgate.net

Moreover, investigating the non-covalent interactions of this compound will be crucial. The potential for halogen bonding, π-π stacking, and other interactions will dictate its self-assembly behavior in the solid state, which is critical for applications in materials science. Spectroscopic and crystallographic studies, in conjunction with computational modeling, will be necessary to fully characterize these intermolecular forces.

Predictive Modeling and Machine Learning Approaches in Compound Design and Property Prediction

The use of predictive modeling and machine learning is revolutionizing the design of new molecules with tailored properties. For this compound, these computational tools can accelerate its development for various applications, particularly in medicinal chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives of this compound with their biological activity or physical properties. documentsdelivered.comchula.ac.thnih.govmdpi.com These models can help identify the key molecular descriptors that govern performance, guiding the design of new compounds with enhanced efficacy or desired material characteristics. allsubjectjournal.com For instance, QSAR could predict the anticancer or antimicrobial potential of new derivatives, while QSPR could forecast properties like solubility, melting point, or electronic bandgap.

Machine learning algorithms can be trained on existing data from other benzothiazole derivatives to predict the properties of novel compounds based on the 2,4,7-trichloro scaffold. wjahr.com Molecular docking simulations can be employed to predict how these molecules might interact with biological targets, such as enzymes or receptors, providing a rational basis for their development as therapeutic agents. biointerfaceresearch.commdpi.com

Table 2: Predictive Modeling Approaches for this compound Derivatives

| Modeling Technique | Application Area | Predicted Properties | Potential Impact |

|---|---|---|---|

| QSAR | Medicinal Chemistry | Anticancer, Antimicrobial, Antiviral activity. chula.ac.thnih.gov | Rational design of potent drug candidates. |

| QSPR | Materials Science | Bandgap, Charge mobility, Solubility. | Design of high-performance organic electronic materials. |

| Molecular Docking | Drug Discovery | Binding affinity and mode to target proteins. wjahr.com | Identification of potential therapeutic targets. |

| Molecular Dynamics | Materials/Biology | Conformational flexibility, Stability of complexes. wjahr.com | Understanding dynamic behavior at the molecular level. |

Comprehensive Environmental Impact Assessment and Optimization of Green Synthesis Pathways

Given the presence of multiple chlorine atoms, a comprehensive assessment of the environmental impact of this compound is a critical and responsible research direction. Highly halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. nih.govnih.gov Therefore, studies on the biodegradability, bioaccumulation potential, and toxicity of this compound and its potential degradation products are essential. nih.govd-nb.infocabidigitallibrary.orgresearchgate.net

Research into the environmental fate of this compound would involve studying its degradation under various conditions, such as photolysis, hydrolysis, and microbial action. d-nb.inforesearchgate.net Identifying the transformation products is crucial for a complete environmental risk assessment. nih.gov

In parallel, the development of green and sustainable synthesis pathways for this compound and its derivatives is a key goal. mdpi.com This involves the use of environmentally benign solvents (such as water), energy-efficient reaction conditions (like microwave or ultrasound irradiation), and recyclable catalysts. tandfonline.comrsc.orgresearchgate.net One-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste are particularly attractive. nih.gov By prioritizing green chemistry principles from the outset, the potential environmental footprint of this promising class of compounds can be significantly mitigated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2,4,7-Trichloro-1,3-benzothiazole, and how can reaction conditions be optimized for improved yield?

- Answer : The synthesis of halogenated benzothiazoles typically involves cyclization reactions using thioamide precursors or halogenation of preformed benzothiazoles. For example, refluxing with halogenating agents (e.g., PCl₅ or SOCl₂) under controlled temperature (120–140°C) in inert solvents like DCM can introduce chlorine substituents. Optimization involves adjusting reaction time (e.g., 18–24 hours), solvent polarity, and stoichiometry of halogen sources to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (water-ethanol mixtures) enhances purity .

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : Aromatic protons in benzothiazole appear as doublets or triplets in δ 7.0–8.5 ppm, with deshielding effects from chlorine substituents. Chlorine-induced splitting patterns and coupling constants help assign positions (e.g., para vs. meta chlorines).

- IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, while C=S and C-N in the thiazole ring absorb near 1250–1350 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 239) and isotopic patterns (due to Cl atoms) validate the molecular formula .

Q. What in vitro models are suitable for preliminary evaluation of the compound’s antimicrobial activity?

- Answer : Standard assays include:

- Microdilution broth assays (MIC determination against Gram-positive/negative bacteria, fungi).

- Agar diffusion tests to assess zone-of-inhibition.

- Time-kill kinetics to evaluate bactericidal/fungicidal effects. Use positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent controls (DMSO <1% v/v) to validate results. Activity trends should be correlated with logP values and chlorine substitution patterns .

Advanced Research Questions

Q. How can chromatographic or crystallographic methods resolve byproducts during synthesis?

- Answer :

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients separate chlorinated isomers. UV detection at 254 nm identifies peaks.

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) resolves structural ambiguities. For example, dihedral angles between the benzothiazole core and substituents reveal steric effects influencing byproduct formation .

Q. How does X-ray crystallography elucidate the 3D structure and substituent effects of this compound?

- Answer : Crystallographic data (e.g., CCDC entries) provide bond lengths, angles, and packing interactions. For chlorinated derivatives, the planarity of the benzothiazole ring and dihedral angles (e.g., 8.76° for 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) indicate electronic effects from substituents. Hydrogen bonding or π-π stacking in the crystal lattice can predict solubility and stability .

Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent impacts on bioactivity?

- Answer :

- Analog synthesis : Replace chlorine atoms with other halogens (Br, F) or electron-withdrawing groups (NO₂, CF₃) to assess electronic effects.

- QSAR modeling : Use computational tools (e.g., Gaussian, MOE) to correlate substituent parameters (Hammett σ, LogP) with activity data.

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like trypanothione reductase in trypanosomatids .

Q. How can contradictions in reported bioactivity data across studies be addressed?

- Answer : Discrepancies often arise from variations in:

- Assay conditions (e.g., pH, serum content in cell culture).

- Cell lines (e.g., HeLa vs. primary macrophages).

- Compound purity (HPLC-validated ≥95% purity reduces false positives).

Meta-analyses using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., enzymatic vs. whole-cell) improve reproducibility .

Q. What computational strategies predict target interactions and guide rational drug design?

- Answer :

- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD, binding free energy via MM-PBSA).

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with Thr 109 in TryR).

- ADMET prediction : Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.